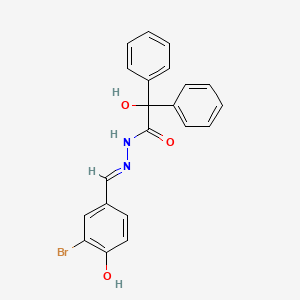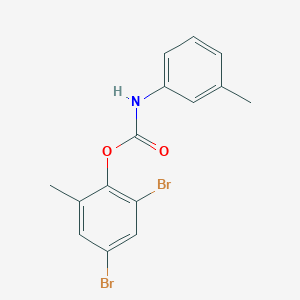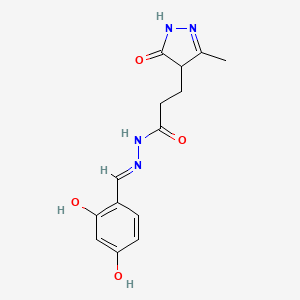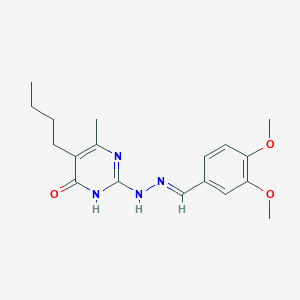![molecular formula C19H18F3N3O3 B6086864 3-nitro-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B6086864.png)
3-nitro-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-nitro-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as NPB-TZ and belongs to the class of benzamide derivatives.
Mécanisme D'action
The mechanism of action of 3-nitro-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide is not fully understood. However, it has been proposed that this compound acts as a dopamine D2 receptor antagonist and inhibits the reuptake of dopamine. This leads to an increase in dopamine levels in the brain, which may have neuroprotective effects. Additionally, it has been suggested that this compound may modulate the activity of other neurotransmitters such as serotonin and norepinephrine.
Biochemical and physiological effects:
Studies have shown that 3-nitro-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide has various biochemical and physiological effects. In animal models, this compound has been shown to improve cognitive function, reduce motor deficits, and increase locomotor activity. It has also been shown to have antioxidant and anti-inflammatory properties. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-nitro-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide is its high potency and selectivity for dopamine D2 receptors. This makes it an ideal tool for studying the dopamine system and its role in various diseases. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 3-nitro-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide. One direction is to further investigate its potential as a neuroprotective agent and its effects on other neurotransmitter systems. Another direction is to explore its anti-tumor activity and its potential as a chemotherapeutic agent. Additionally, there is a need for the development of more soluble analogs of this compound for in vivo studies.
Méthodes De Synthèse
The synthesis of 3-nitro-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide involves the reaction between 3-nitrobenzoic acid and 2-(1-piperidinyl)-5-(trifluoromethyl)aniline in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
3-nitro-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. In neuroscience, it has been studied for its effects on the dopamine system and its potential as a neuroprotective agent. In cancer research, it has been evaluated for its anti-tumor activity and its potential as a chemotherapeutic agent.
Propriétés
IUPAC Name |
3-nitro-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O3/c20-19(21,22)14-7-8-17(24-9-2-1-3-10-24)16(12-14)23-18(26)13-5-4-6-15(11-13)25(27)28/h4-8,11-12H,1-3,9-10H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHUACMPIHVSNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-hydroxy-3-(4-methoxy-2-{[(2-methyl-2-propen-1-yl)amino]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B6086785.png)
![{1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}methanol](/img/structure/B6086793.png)
![1-[(6-methyl-2-pyridinyl)methyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6086800.png)

![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6086822.png)
![2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6086826.png)


![5-amino-4-phenyl-1-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6086857.png)



![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6086882.png)
![ethyl 4-{[3-(ethoxycarbonyl)-4,4,4-trifluoro-3-hydroxybutanoyl]amino}benzoate](/img/structure/B6086890.png)